molecular formula C13H17N3O2S3 B2505706 N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide CAS No. 1798462-04-0

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2505706
CAS No.: 1798462-04-0
M. Wt: 343.48
InChI Key: QGFNMIXUSJYWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a thiophene sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine or through the cyclization of 1,5-diamines.

    Coupling Reactions: The thiazole and piperidine rings are coupled using a suitable linker, such as a halomethyl group, under basic conditions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction scalability, and purification processes to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the sulfonamide group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammation and cancer.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties. It has shown promise in preclinical studies for reducing inflammation and inhibiting the growth of certain cancer cell lines.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide is unique due to its specific combination of a thiazole ring, a piperidine ring, and a thiophene sulfonamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Biological Activity

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide (CAS Number: 1798462-04-0) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its biological activity based on available literature, highlighting synthesis methods, structure-activity relationships (SAR), and specific case studies.

The compound has the following chemical characteristics:

  • Molecular Formula: C₁₃H₁₇N₃O₂S₃
  • Molecular Weight: 343.5 g/mol
  • Structure: The compound features a thiophene ring connected to a thiazole-piperidine moiety, contributing to its biological properties .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The compound's activity was assessed using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays against several pathogens.

Key Findings:

  • Inhibition Zones: The compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives in related studies .
  • Biofilm Formation: It effectively inhibited biofilm formation, which is crucial for treating chronic infections caused by biofilm-forming bacteria .

Anticancer Activity

The thiazole-based compounds have shown promise in cancer research, particularly in their ability to induce apoptosis in various cancer cell lines.

Case Studies:

  • A study reported that compounds similar to this compound exhibited IC₅₀ values less than that of doxorubicin against A-431 and Jurkat cells, indicating potent anticancer activity .
  • Structure-activity relationship (SAR) analysis revealed that modifications in the thiazole and piperidine moieties significantly influenced the cytotoxicity of the compounds. For instance, the presence of specific substituents on the phenyl ring enhanced apoptosis induction in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the biological activity of thiazole-containing compounds is highly dependent on their structural features. Key observations include:

  • Piperidine Substituents: Variations in piperidine substituents can modulate the lipophilicity and binding affinity to biological targets.
  • Thiazole Ring Modifications: Alterations in the thiazole ring influence both antimicrobial and anticancer activities, suggesting that specific electronic or steric properties are critical for efficacy .

Data Tables

Biological ActivityMIC (μg/mL)IC₅₀ (μM)Target Organism/Cell Line
Antimicrobial0.22 - 0.25N/AStaphylococcus aureus, E. coli
AnticancerN/A<10A-431, Jurkat

Properties

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S3/c17-21(18,12-4-2-7-19-12)15-9-11-3-1-6-16(10-11)13-14-5-8-20-13/h2,4-5,7-8,11,15H,1,3,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFNMIXUSJYWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.